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molecular formula C18H15ClS B1215216 Triphenylsulfonium chloride CAS No. 4270-70-6

Triphenylsulfonium chloride

Cat. No. B1215216
M. Wt: 298.8 g/mol
InChI Key: ZFEAYIKULRXTAR-UHFFFAOYSA-M
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Patent
US08202677B2

Procedure details

Into 400 g of dichloromethane was dissolved 40 g (0.2 mole) of diphenyl sulfoxide, and the resulting solution was agitated under ice-cool. And then, 65 g (0.6 mole) of trimethyl silyl chloride was added dropwise at the temperature not exceeding 20° C., at which temperature the mixture was aged for 30 minutes. Thereafter, a Grignard agent prepared separately from 14.6 g (0.6 mole) of a metal magnesium, 67.5 g (0.6 mol) of chlorobenzene, and 168 g of tetrahydrofurane (THF) was added dropwise into it at the temperature not exceeding 20° C. After the reaction mixture was aged for one hour, it was added by 50 g of water at the temperature not exceeding 20° C. to terminate the reaction, and then further by 150 g of water, 10 g of 12-N hydrochloric acid, and 200 g of diethyl ether. A water layer was taken out by separation and washed by 100 g of diethyl ether to obtain an aqueous triphenyl sulfonium chloride solution. This was used in the subsequent reaction without isolation procedures further.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
metal
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
[Compound]
Name
12-N
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 g
Type
solvent
Reaction Step Seven
Name
Quantity
150 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([Cl:19])(C)C.[Mg].Cl[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl>C(OCC)C.O.O1CCCC1.ClCCl>[Cl-:19].[C:1]1([S+:7]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:9.10|

Inputs

Step One
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
400 g
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
metal
Quantity
14.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
67.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
168 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
12-N
Quantity
10 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 g
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was agitated under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
exceeding 20° C., at which temperature
ADDITION
Type
ADDITION
Details
was added dropwise into it at the temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 20° C
WAIT
Type
WAIT
Details
After the reaction mixture was aged for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
exceeding 20° C.
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
A water layer was taken out by separation
WASH
Type
WASH
Details
washed by 100 g of diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202677B2

Procedure details

Into 400 g of dichloromethane was dissolved 40 g (0.2 mole) of diphenyl sulfoxide, and the resulting solution was agitated under ice-cool. And then, 65 g (0.6 mole) of trimethyl silyl chloride was added dropwise at the temperature not exceeding 20° C., at which temperature the mixture was aged for 30 minutes. Thereafter, a Grignard agent prepared separately from 14.6 g (0.6 mole) of a metal magnesium, 67.5 g (0.6 mol) of chlorobenzene, and 168 g of tetrahydrofurane (THF) was added dropwise into it at the temperature not exceeding 20° C. After the reaction mixture was aged for one hour, it was added by 50 g of water at the temperature not exceeding 20° C. to terminate the reaction, and then further by 150 g of water, 10 g of 12-N hydrochloric acid, and 200 g of diethyl ether. A water layer was taken out by separation and washed by 100 g of diethyl ether to obtain an aqueous triphenyl sulfonium chloride solution. This was used in the subsequent reaction without isolation procedures further.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
metal
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
67.5 g
Type
reactant
Reaction Step Four
Quantity
168 g
Type
solvent
Reaction Step Four
[Compound]
Name
12-N
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
200 g
Type
solvent
Reaction Step Seven
Name
Quantity
150 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([Cl:19])(C)C.[Mg].Cl[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl>C(OCC)C.O.O1CCCC1.ClCCl>[Cl-:19].[C:1]1([S+:7]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:9.10|

Inputs

Step One
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
400 g
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
metal
Quantity
14.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
67.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
168 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
12-N
Quantity
10 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 g
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was agitated under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
exceeding 20° C., at which temperature
ADDITION
Type
ADDITION
Details
was added dropwise into it at the temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 20° C
WAIT
Type
WAIT
Details
After the reaction mixture was aged for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
exceeding 20° C.
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
A water layer was taken out by separation
WASH
Type
WASH
Details
washed by 100 g of diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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